N-(2-hydroxy-1-phenylethyl)-N'-phenylthiourea
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Overview
Description
N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea is an organic compound with the molecular formula C15H16N2OS It is a thiourea derivative characterized by the presence of a hydroxy group and a phenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea typically involves the reaction of 2-hydroxy-1-phenylethylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1-phenylethyl)-N’-phenylthiourea.
Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-N’-phenylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thiourea moiety can interact with metal ions or other functional groups. These interactions can inhibit enzyme activity or modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-1-phenylethyl)-N’-phenylurea
- N-(2-hydroxy-1-phenylethyl)acetamide
- 2-Hydroxy-n-(1-phenylethyl)benzamide
Uniqueness
N-(2-hydroxy-1-phenylethyl)-N’-phenylthiourea is unique due to the presence of both a hydroxy group and a thiourea moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-hydroxy-1-phenylethyl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEZOXQABNTWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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